Methyl 2-(3-amino-2-methyloxolan-3-YL)acetate
Description
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-methyloxolan-3-yl)acetate |
InChI |
InChI=1S/C8H15NO3/c1-6-8(9,3-4-12-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
RBWXTFOHKJCMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate typically involves the reaction of 3-amino-2-methyloxolane with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active oxolane derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of Methyl 2-(3-amino-2-methyloxolan-3-YL)acetate and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound (Target) | C₈H₁₅NO₃ | 173.21* | Not available | Oxolane ring, 3-amino, 2-methyl, methyl ester |
| Ethyl 2-amino-2-(oxolan-3-YL)acetate | C₈H₁₅NO₃ | 173.21 | 87439-10-9 | Oxolane ring, 3-amino, no methyl, ethyl ester |
| Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate | C₉H₁₇NO₃ | 203.24 | CID 154733854 | Oxolane ring, 3-amino, 5-methyl, ethyl ester |
| Methyl 2-amino-2-(oxolan-3-yl)acetate | C₇H₁₃NO₃ | 159.18 | 1218276-81-3 | Oxolane ring, 3-amino, no methyl, methyl ester |
| Ethyl 2-methyl-1,3-dioxolane-2-acetate | C₈H₁₄O₄ | 174.20 | 6413-10-1 | 1,3-Dioxolane ring (two oxygen atoms), 2-methyl, no amino, ethyl ester |
*Calculated based on molecular formula.
Key Structural Differences and Implications
Ester Group Variation: The methyl ester in the target compound and Methyl 2-amino-2-(oxolan-3-yl)acetate () reduces molecular weight compared to ethyl analogs (e.g., and ). Methyl esters generally exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance . Ethyl esters (e.g., and ) may confer higher lipophilicity, influencing solubility and membrane permeability in biological systems .
Oxolane vs. This structural difference could enhance stability in acidic conditions .
Substituent Position on Oxolane: The 2-methyl group in the target compound introduces steric effects that may restrict ring puckering or hinder nucleophilic attack at the adjacent amino group. In contrast, the 5-methyl substituent in ’s ethyl analog likely has minimal steric impact due to its distal position relative to the amino group .
Amino Group Presence: Compounds with a 3-amino substituent (e.g., target, ) are primed for participation in condensation or cyclization reactions, such as forming imines or amides. The absence of an amino group in limits such reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
